

IUPAC nomenclature and common synonyms for Terbumeton

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Compound of Interest

Compound Name: Terbumeton

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Terbumeton: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Terbumeton**, covering its chemical identity, physicochemical properties, synthesis, and mechanism of action. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the technical aspects of this triazine herbicide.

Chemical Identity: IUPAC Nomenclature and Synonyms

Terbumeton is a selective herbicide belonging to the triazine class of chemicals. Its chemical structure is characterized by a 1,3,5-triazine ring substituted with ethylamino, tert-butylamino, and methoxy groups.

The International Union of Pure and Applied Chemistry (IUPAC) name for **Terbumeton** is N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine[1]. This systematic name precisely describes the arrangement of the substituent groups on the triazine ring.

Over the years, **Terbumeton** has been known by various common names and trade names. These synonyms are important to recognize when reviewing historical literature and data.

Identifier Type	Identifier	Source
IUPAC Name	N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine	[1]
CAS Registry Number	33693-04-8	[2]
Common Synonyms	Terbuthylon, Caragard, Terbutone, GS 14259, A 2591	[2]

Physicochemical Properties

Understanding the physicochemical properties of **Terbumeton** is crucial for predicting its environmental fate, transport, and biological activity. The following table summarizes key quantitative data for **Terbumeton**.

Property	Value	Source
Molecular Formula	C10H19N5O	[2]
Molecular Weight	225.29 g/mol	[2]
Melting Point	123-124 °C	
Water Solubility	130 mg/L (at 20 °C)	
Log P (Octanol-Water Partition Coefficient)	2.74	
Vapor Pressure	0.27 mPa (at 20 °C)	
pKa	4.04 (weak base)	

Synthesis of Terbumeton: An Experimental Protocol

The synthesis of **Terbumeton**, like other s-triazine herbicides, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for sequential substitution by nucleophiles. The synthesis of

Terbumeton involves the stepwise reaction of cyanuric chloride with ethylamine, tert-butylamine, and sodium methoxide.

Materials:

- Cyanuric chloride
- Ethylamine
- tert-Butylamine
- Sodium methoxide
- Acetone
- Sodium hydroxide
- Hydrochloric acid
- Ice
- Water
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Magnetic stirrer with heating plate
- Ice bath
- Standard laboratory glassware

Procedure:

This protocol is a generalized procedure based on the known synthesis of related triazine herbicides and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-chloro-4-ethylamino-6-tert-butylamino-1,3,5-triazine

- Dissolve cyanuric chloride in acetone in a three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
- Slowly add an equimolar amount of ethylamine solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C. An aqueous solution of sodium hydroxide is added concurrently to neutralize the liberated hydrochloric acid.
- After the addition is complete, continue stirring at 0-5 °C for a few hours.
- Next, add an equimolar amount of tert-butylamine to the reaction mixture, again maintaining the temperature at 30-40 °C. The reaction is continued for several hours until the second substitution is complete.
- Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Synthesis of **Terbumeton** (N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine)

- To the reaction mixture from Step 1, add a slight molar excess of sodium methoxide.
- Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as indicated by TLC.
- After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
- Filter the precipitate, wash it with water, and dry it.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure **Terbumeton**.
- Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Protocols for Terbumeton Determination

Accurate and sensitive analytical methods are essential for monitoring **Terbumeton** residues in environmental samples. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

HPLC-UV Method for Terbumeton in Soil

Sample Preparation:

- **Extraction:** A known weight of the soil sample is extracted with a suitable organic solvent, such as methanol or acetonitrile, using techniques like sonication or accelerated solvent extraction (ASE).
- **Clean-up:** The extract is then cleaned up to remove interfering co-extractives. This is often achieved using solid-phase extraction (SPE) with cartridges packed with materials like C18 or Florisil.
- **Concentration:** The cleaned-up extract is concentrated to a small volume under a gentle stream of nitrogen.

Chromatographic Conditions:

- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water is typically used.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector set at a wavelength where **Terbumeton** shows maximum absorbance (around 220 nm).
- **Quantification:** Quantification is performed by comparing the peak area of **Terbumeton** in the sample to that of a known standard.

GC-MS Method for Terbumeton in Water

Sample Preparation:

- **Extraction:** **Terbumeton** is extracted from the water sample using liquid-liquid extraction (LLE) with a solvent like dichloromethane or by SPE using C18 cartridges.
- **Drying and Concentration:** The organic extract is dried over anhydrous sodium sulfate and then concentrated.

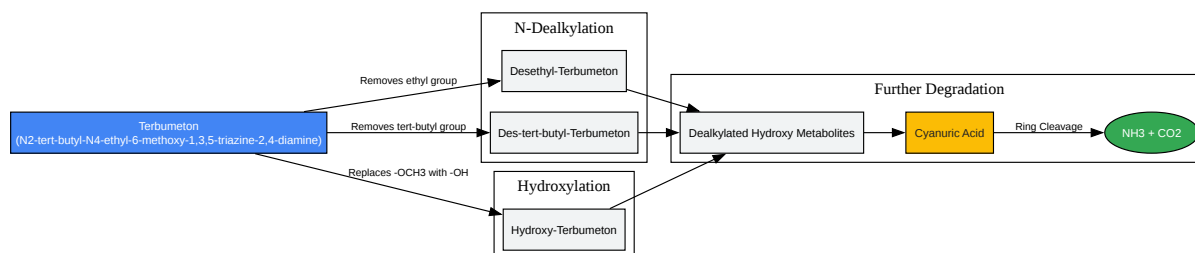
Chromatographic and Mass Spectrometric Conditions:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Splitless injection is commonly used for trace analysis.
- Oven Temperature Program: A temperature program is used to achieve good separation of **Terbumeton** from other compounds.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
- Data Acquisition: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for **Terbumeton** are monitored.

Mechanism of Action: Inhibition of Photosynthesis

Terbumeton, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The primary mode of action is the disruption of the photosynthetic electron transport chain. **Terbumeton** binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding is competitive with plastoquinone, a mobile electron carrier. By blocking the binding of plastoquinone, **Terbumeton** effectively halts the flow of electrons from PSII, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This ultimately leads to the death of the plant due to starvation and oxidative stress.



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